Carbamic acid, (3-methoxyphenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-methoxyphenyl)carbamate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.193 g/mol It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a 3-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-(3-methoxyphenyl)carbamate can be synthesized through a modified Hofmann rearrangement reaction. The process involves the reaction of 3-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol . The reaction mixture is heated at reflux for a specified period, followed by purification through flash column chromatography and recrystallization .
Industrial Production Methods: While specific industrial production methods for Methyl N-(3-methoxyphenyl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) in polyphosphoric acid (PPA) are employed for electrophilic amination.
Major Products:
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of aminophenylcarbamates and other substituted derivatives.
Scientific Research Applications
Methyl N-(3-methoxyphenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is crucial in its potential therapeutic effects, such as antimicrobial and enzyme inhibitory activities .
Comparison with Similar Compounds
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
- Methyl N-(2,5-dimethoxyphenyl)carbamate
Comparison: Methyl N-(3-methoxyphenyl)carbamate is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
51422-77-6 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
ZCPKJLFZWFLIIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.